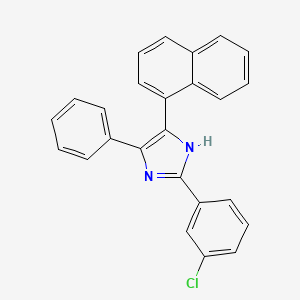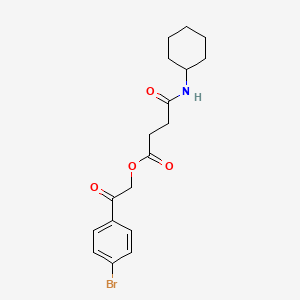
1-(3,4-dimethylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-3-(4H-1,2,4-triazol-3-ylthio)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPT or 3-(4-methylthio-3-methylphenyl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione. DMPT is a heterocyclic compound that contains a pyrrolidine ring, a triazole ring, and two phenyl rings. In
Scientific Research Applications
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DMPT has been used as a feed additive for livestock to improve their growth performance and feed efficiency. DMPT is also used as a flavor enhancer in food products.
In medicine, DMPT has shown promising results as an anticancer agent. Studies have shown that DMPT can induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. DMPT has also been studied for its potential use in the treatment of Alzheimer's disease and epilepsy.
In material science, DMPT has been used as a building block for the synthesis of various functional materials, including polymers, liquid crystals, and metal-organic frameworks.
Mechanism of Action
The mechanism of action of DMPT is not fully understood. However, studies have shown that DMPT can activate the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in regulating cell growth and preventing cancer. DMPT can also inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve growth performance and feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor 1 (IGF-1). In cancer cells, DMPT can induce apoptosis by activating the p53 pathway. DMPT has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
DMPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMPT is also relatively inexpensive compared to other compounds used in research. However, DMPT has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. DMPT can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for DMPT research. In agriculture, DMPT can be further studied for its potential use as a feed additive for livestock. In medicine, DMPT can be studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. In material science, DMPT can be used as a building block for the synthesis of new functional materials with unique properties. Overall, DMPT has great potential for various applications in scientific research.
Synthesis Methods
The synthesis of DMPT involves the reaction of 3,4-dimethylbenzaldehyde with 4-methyl-3-(4H-1,2,4-triazol-3-ylthio)phenylhydrazine to obtain the intermediate product. The intermediate product is then treated with pyrrolidine-2,5-dione to form DMPT. The overall reaction can be represented as follows:
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-3-4-10(5-9(8)2)18-12(19)6-11(13(18)20)21-14-15-7-16-17-14/h3-5,7,11H,6H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGZOOCUGVUJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-benzyl-1-piperazinyl)methyl]-N-phenylbenzamide](/img/structure/B5193905.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5193906.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B5193912.png)

![2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5193919.png)
![3-[(2-fluorobenzyl)thio]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5193929.png)
![N-allyl-N-[4-(3-methylphenoxy)butyl]-2-propen-1-amine hydrochloride](/img/structure/B5193930.png)


![N-allyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5193961.png)
![4-[(2-phenylcyclopropyl)carbonyl]morpholine](/img/structure/B5193965.png)
![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5193971.png)